molecular formula C13H11NO5 B12887595 2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid

2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid

Cat. No.: B12887595
M. Wt: 261.23 g/mol
InChI Key: RHULROHMWZGRLX-HWKANZROSA-N
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Description

2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid typically involves multiple steps. One common method starts with the preparation of 2-(2-Methoxy-2-oxoethyl)benzoic acid, which is then subjected to cyclization reactions to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxy-2-oxoethyl)benzoic acid
  • Methyl 2-(2-methoxy-2-oxoethyl)benzoate
  • Benzo[d]thiazole-2-thiol derivatives

Uniqueness

2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its benzoxazole ring and acrylic acid moiety make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C13H11NO5

Molecular Weight

261.23 g/mol

IUPAC Name

(E)-3-[2-(2-methoxy-2-oxoethyl)-1,3-benzoxazol-6-yl]prop-2-enoic acid

InChI

InChI=1S/C13H11NO5/c1-18-13(17)7-11-14-9-4-2-8(3-5-12(15)16)6-10(9)19-11/h2-6H,7H2,1H3,(H,15,16)/b5-3+

InChI Key

RHULROHMWZGRLX-HWKANZROSA-N

Isomeric SMILES

COC(=O)CC1=NC2=C(O1)C=C(C=C2)/C=C/C(=O)O

Canonical SMILES

COC(=O)CC1=NC2=C(O1)C=C(C=C2)C=CC(=O)O

Origin of Product

United States

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